

(R)-Propranolol-d7: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (R)-Propranolol-d7

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **(R)-Propranolol-d7**, a deuterated analog of (R)-propranolol, an antagonist of beta-adrenergic receptors. This document outlines its chemical properties, analytical specifications, and the methodologies used for its characterization. It is intended to serve as a valuable resource for professionals in research and drug development who utilize **(R)-Propranolol-d7** as an internal standard or in metabolic studies.

Physicochemical Properties and Specifications

(R)-Propranolol-d7 is a stable, isotopically labeled form of (R)-propranolol. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for quantitative analysis of propranolol in biological matrices by mass spectrometry.^[1]

Property	Specification
Chemical Name	(2R)-1-(1,1,1,2,3,3,3-heptadeuteriopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride
Molecular Formula	C ₁₆ H ₁₅ D ₇ ClNO ₂
Molecular Weight	302.85 g/mol
CAS Number	1346617-25-1
Appearance	White to off-white solid
Purity (by HPLC)	≥98%
Isotopic Enrichment	≥99% Deuterated Forms (d ₁ -d ₇)
Enantiomeric Purity	≥99% (R)-enantiomer

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

This method is designed to separate and quantify the (R) and (S) enantiomers of propranolol, ensuring the enantiomeric purity of **(R)-Propranolol-d7**.

- Instrumentation: A standard HPLC system equipped with a UV detector is used.
- Column: A chiral stationary phase column, such as a Chiralcel OD-H (250 x 4.6 mm, 5 μm) or a Chirex 3022 column, is employed for enantiomeric separation.[\[2\]](#)[\[3\]](#)
- Mobile Phase: A typical mobile phase consists of a mixture of hexane and ethanol, for instance, in a 75:25 (v/v) ratio.[\[2\]](#) For different columns, a mobile phase of hexane-dichloromethane-ethanol-trifluoroacetic acid (55:40:5:0.25, v/v/v/v) may be used.[\[3\]](#)
- Flow Rate: An isocratic flow rate of 0.7 mL/min is maintained.[\[2\]](#)
- Detection: UV detection is performed at a wavelength of 280 nm or 290 nm.

- **Sample Preparation:** A standard solution of **(R)-Propranolol-d7** is prepared in the mobile phase at a concentration of approximately 0.5 mg/mL.
- **Analysis:** The sample is injected into the HPLC system, and the peak areas for the (R) and (S) enantiomers are recorded. The enantiomeric purity is calculated by dividing the peak area of the (R)-enantiomer by the total peak area of both enantiomers.

Quantitative Nuclear Magnetic Resonance (qNMR) for Isotopic Enrichment

Deuterium NMR (^2H -NMR) is a powerful technique for determining the isotopic enrichment of highly deuterated compounds.[\[4\]](#)

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- **Solvent:** A non-deuterated solvent such as dimethyl sulfoxide (DMSO) or water is used.[\[4\]](#)
- **Internal Standard:** A certified reference material with a known concentration can be used for absolute quantification, though for isotopic enrichment, comparison of integrated signals is often sufficient.
- **Sample Preparation:** An accurately weighed sample of **(R)-Propranolol-d7** is dissolved in the chosen non-deuterated solvent.
- **Acquisition:** A quantitative ^2H -NMR spectrum is acquired with appropriate relaxation delays (D1) to ensure full relaxation of the deuterium nuclei for accurate integration.
- **Analysis:** The integral of the deuterium signals is compared to the integral of any residual proton signals at the corresponding positions in a ^1H -NMR spectrum of a non-deuterated standard. The isotopic enrichment is calculated based on the relative signal intensities.

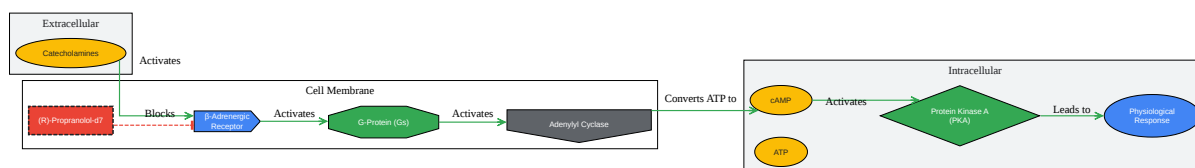
Mass Spectrometry (MS) for Purity and Identity

Mass spectrometry is used to confirm the molecular weight and assess the purity of **(R)-Propranolol-d7**. Techniques like supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS) can be employed for rapid and sensitive analysis.[\[5\]](#)

- Instrumentation: A mass spectrometer, such as a triple quadrupole or time-of-flight (TOF) instrument, coupled to a suitable chromatographic inlet (e.g., LC or SFC).
- Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode is typically used.^[5]
- Chromatography (if applicable): For SFC-MS/MS, a chiral column can be used to simultaneously assess enantiomeric and chemical purity. The mobile phase would typically consist of supercritical CO₂ with a modifier such as methanol.
- Mass Analysis: Full scan mass spectra are acquired to confirm the molecular ion peak corresponding to the deuterated compound. Product ion scans (MS/MS) can be used to confirm the structure by fragmentation analysis.
- Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 µg/mL).
- Analysis: The mass spectrum is analyzed for the presence of the expected molecular ion and the absence of significant impurities. The isotopic distribution pattern can also provide information about the extent of deuteration.

Signaling Pathway and Mechanism of Action

Propranolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β_1 and β_2 adrenergic receptors.^[6] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like epinephrine and norepinephrine, stimulate adenylyl cyclase to produce cyclic AMP (cAMP). The subsequent activation of protein kinase A (PKA) leads to various physiological responses. By blocking these receptors, propranolol inhibits this signaling cascade.

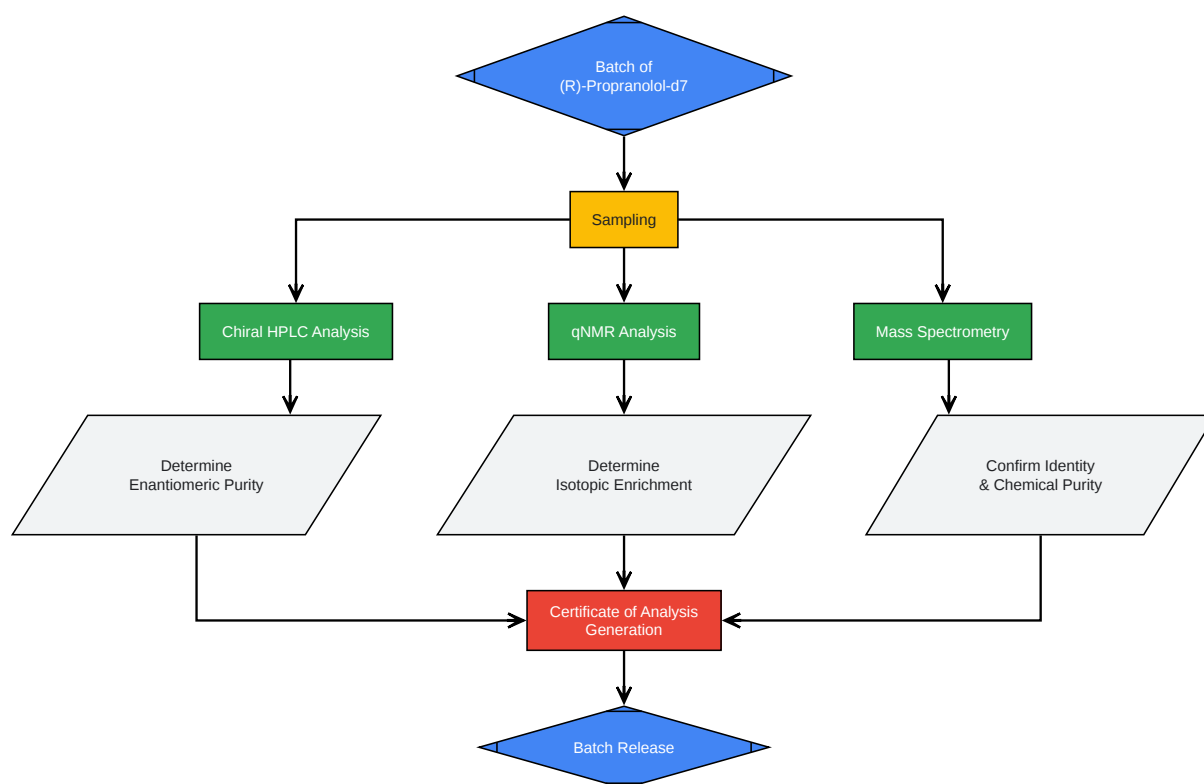


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Caption: Propranolol's mechanism of action.

Experimental Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control analysis of a batch of **(R)-Propranolol-d7**.



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Caption: Quality control workflow for **(R)-Propranolol-d7**.

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